N'-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide
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Overview
Description
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C22H20N4O2 It is a derivative of pyrazinecarbohydrazide and features a benzylidene group substituted with a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 4-((4-methylbenzyl)oxy)benzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzylidene compounds.
Scientific Research Applications
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its hydrazone linkage which is known to exhibit various biological activities.
Materials Science: Utilized in the synthesis of coordination polymers and metal-organic frameworks due to its ability to act as a ligand.
Biological Studies: Investigated for its antimicrobial and anticancer properties, leveraging its ability to interact with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N’-(4-((4-Methylbenzyl)oxy)benzylidene)benzohydrazide: Similar structure but with a benzohydrazide moiety instead of pyrazinecarbohydrazide.
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide: Contains a decanohydrazide group, differing in the length of the carbon chain.
Uniqueness
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide is unique due to its pyrazinecarbohydrazide core, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
765298-52-0 |
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Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-15-2-4-17(5-3-15)14-26-18-8-6-16(7-9-18)12-23-24-20(25)19-13-21-10-11-22-19/h2-13H,14H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
OKHQXSWTTPQCQH-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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